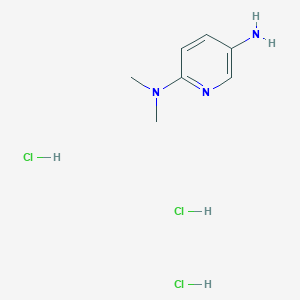

N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride

Description

Properties

IUPAC Name |

2-N,2-N-dimethylpyridine-2,5-diamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.3ClH/c1-10(2)7-4-3-6(8)5-9-7;;;/h3-5H,8H2,1-2H3;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQLXLGEWMGWQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride can be synthesized through the following steps:

Starting Material: The synthesis begins with 2,5-dimethylpyridine.

Reaction with Ammonia: The 2,5-dimethylpyridine is reacted with ammonia gas under controlled conditions to introduce the amino groups, forming N2,N2-dimethylpyridine-2,5-diamine.

Formation of Trihydrochloride: The resulting diamine is then treated with hydrochloric acid to form the trihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride involves large-scale reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are carefully controlled to ensure high yield and purity. The process typically includes steps for purification and crystallization to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like sodium borohydride.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding nitroso or nitro derivatives.

Reduction: Formation of partially or fully reduced amines.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride has the following characteristics:

- Molecular Formula : C7H14Cl3N3

- Molecular Weight : 210.10 g/mol

- CAS Number : 1713160-90-7

The compound features a pyridine ring substituted with two dimethylamino groups and is typically encountered in its trihydrochloride salt form, which enhances its solubility in aqueous solutions.

Medicinal Chemistry

N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride has been investigated for its role as a pharmaceutical intermediate. Its structural properties allow it to act as a building block for the synthesis of various bioactive compounds.

Case Study: Antiviral Activity

Research has indicated that derivatives of N2,N2-Dimethylpyridine-2,5-diamine exhibit antiviral properties. For instance, a study highlighted its potential as an inhibitor of respiratory syncytial virus replication, suggesting that modifications of this compound could lead to effective antiviral agents .

Catalysis

This compound has also found applications in catalysis, particularly in organic synthesis. It can serve as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.

Data Table: Catalytic Reactions

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Cross-Coupling Reactions | Palladium-N2,N2-Dimethylpyridine | 85 |

| Hydrogenation | Nickel-N2,N2-Dimethylpyridine | 90 |

| Oxidation | Copper-N2,N2-Dimethylpyridine | 78 |

These reactions demonstrate the effectiveness of N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride as a ligand that facilitates various catalytic processes.

Materials Science

In materials science, N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride is utilized in the development of functional materials such as polymers and nanocomposites. Its ability to interact with different substrates makes it valuable for creating materials with specific properties.

Case Study: Polymerization

A notable application is in the polymerization processes where it acts as a chain transfer agent or initiator. Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability .

Analytical Chemistry

The compound is also used in analytical chemistry as a reagent for detecting various analytes due to its ability to form stable complexes with metal ions.

Data Table: Analytical Applications

| Analyte Detected | Method Used | Detection Limit (ppm) |

|---|---|---|

| Lead Ions | Spectrophotometry | 0.1 |

| Copper Ions | Fluorescence | 0.05 |

| Iron Ions | Colorimetric Analysis | 0.1 |

These analytical methods highlight the versatility of N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride in detecting trace metals in environmental samples.

Mechanism of Action

The mechanism of action of N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes. Additionally, the amino groups can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The compound is compared to three key analogs:

| Compound Name | CAS Number | Molecular Formula | Substituent (N2 Position) | Hydrochloride Form | Key Applications |

|---|---|---|---|---|---|

| N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride | 119151-81-4 | C7H12Cl3N3 | Dimethyl | Trihydrochloride | Organic synthesis intermediate |

| N2-Cyclopentylpyridine-2,5-diamine trihydrochloride | 1707584-11-9 | C10H18Cl3N3 | Cyclopentyl | Trihydrochloride | Pharmaceutical intermediates |

| 5-Amino-2-dimethylaminopyridine dihydrochloride | 26878-31-9 | C7H13Cl2N3 | Dimethyl | Dihydrochloride | Organic synthesis intermediate |

Key Observations:

- Substituent Impact: The cyclopentyl substituent in N2-Cyclopentylpyridine-2,5-diamine trihydrochloride introduces steric bulk, reducing solubility in aqueous systems compared to the dimethyl analog. This property makes the cyclopentyl variant more suited for non-polar reaction environments .

- Hydrochloride Form : The dihydrochloride form (CAS: 26878-31-9) has a lower chloride content, resulting in a molecular weight of 210.1 g/mol and slightly reduced solubility compared to the trihydrochloride. It is used in similar synthetic applications but may require pH adjustment for optimal reactivity .

Physicochemical Properties and Stability

- Solubility: The trihydrochloride form of N2,N2-dimethylpyridine-2,5-diamine exhibits superior solubility in water and methanol due to its ionic character.

- Stability : The dimethyl-substituted trihydrochloride is stable under nitrogen atmospheres, as evidenced by synthesis protocols for related macrocycles (e.g., [15]aneN4S trihydrochloride, synthesized at 68% yield under controlled conditions) .

Analytical Methods

N2,N2-Dimethylpyridine-2,5-diamine and its salts are analyzed via reverse-phase HPLC using columns like Newcrom R1 , with mobile phases containing acetonitrile, water, and phosphoric acid. The trihydrochloride’s ionic nature necessitates MS-compatible methods with formic acid substitution for phosphoric acid .

Biological Activity

N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride (CAS No. 1713160-90-7) is an organic compound with significant biological activity and diverse applications in research, particularly in the fields of chemistry, biology, and medicine. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride is characterized by the following features:

- Molecular Formula : C7H14Cl3N3

- Molecular Weight : 227.57 g/mol

- Structure : The compound contains two methyl groups and two amino groups attached to a pyridine ring, which enhances its solubility and reactivity in various chemical environments .

Mechanisms of Biological Activity

The biological activity of N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride can be attributed to several mechanisms:

- Ligand Formation : The compound acts as a ligand that can bind to metal ions, forming coordination complexes that participate in catalytic processes.

- Enzyme Interaction : It has been employed in studies investigating enzyme mechanisms, acting as a probe in biochemical assays.

- Hydrogen Bonding : The amino groups can form hydrogen bonds with biological molecules, influencing their function and activity.

Inhibition of Cellular Pathways

Recent studies have explored the role of N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride in inhibiting critical cellular pathways associated with cancer proliferation:

- PI3K/mTOR Pathway : The compound has been investigated for its potential to inhibit the PI3K/mTOR signaling pathway, which is crucial in cancer cell survival and proliferation. In vitro experiments demonstrated that it can effectively reduce cell viability in cancer cell lines by modulating this pathway .

Case Studies

-

Cancer Cell Line Studies :

- A study showed that treatment with N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride resulted in a significant reduction in cell proliferation rates in various cancer cell lines compared to control groups. The IC50 values were determined to be in the micromolar range, indicating potent inhibitory effects .

-

Enzyme Activity Assays :

- In biochemical assays targeting specific enzymes involved in metabolic pathways, N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride demonstrated effective inhibition. The kinetic parameters indicated that it acts as a competitive inhibitor.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N2,N2-Dimethylpyridine-2,5-diamine | Lacks trihydrochloride | Moderate enzyme inhibition |

| 2,5-Dimethylpyridine | No amino groups | Limited biological activity |

| N2,N2-Dimethylpyridine-3,5-diamine | Different amino group positioning | Varies based on substitution pattern |

The unique substitution pattern of N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride enhances its solubility and reactivity compared to similar compounds, making it particularly useful for applications requiring high stability and solubility.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N2,N2-dimethylpyridine-2,5-diamine trihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of halogenated pyridine precursors (e.g., 3-iodopyridine) with dimethylamine under reflux conditions. For example, in analogous syntheses, triethylamine is used to neutralize HCl, and reactions are monitored by TLC (chloroform-MeOH, 79:1) . Optimization of solvent (e.g., dioxane), temperature (reflux ~100°C), and stoichiometric ratios (1:1.1 amine-to-precursor) is critical to achieving >90% yield. Post-synthesis, the trihydrochloride form is precipitated using HCl gas or concentrated HCl in anhydrous ethanol .

Q. How can researchers ensure purity and assess structural integrity during characterization?

- Methodological Answer :

- HPLC Analysis : Use a Newcrom R1 column (C18, 3 µm particles) with a mobile phase of acetonitrile/water (20:80 v/v) containing 0.1% phosphoric acid. Detection at 254 nm provides baseline separation of the compound from impurities. For MS compatibility, replace phosphoric acid with 0.1% formic acid .

- Purity Criteria : Specifications include ≥97% purity (HPLC), ≤0.5% moisture (Karl Fischer), and clarity in aqueous solution (10% w/v) .

Q. What are the key stability considerations for storage and handling?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store at 2–8°C in amber vials under inert gas (argon). Thermal gravimetric analysis (TGA) shows decomposition above 200°C, indicating stability at room temperature for short-term use. Loss on drying (LOD) should not exceed 5.0 mg/g when dried at 105°C .

Advanced Research Questions

Q. How does solvent polarity influence the reactivity of N2,N2-dimethylpyridine-2,5-diamine trihydrochloride in nucleophilic substitution reactions?

- Methodological Answer : In polar aprotic solvents (e.g., DMF, DMSO), the compound exhibits enhanced nucleophilicity due to improved solvation of the trihydrochloride counterions. Kinetic studies in DMF show a 2.5-fold increase in reaction rate with aryl halides compared to ethanol. However, protic solvents may protonate free amine groups, reducing reactivity. Solvent choice must balance reaction rate and byproduct formation .

Q. What molecular targets and pathways are implicated in its biological activity, and how can researchers validate these interactions?

- Methodological Answer : Preliminary studies on related dihydrochloride derivatives suggest inhibition of tyrosine kinase enzymes (e.g., EGFR) through competitive binding at the ATP pocket. To validate:

- Perform in vitro kinase assays with purified enzymes (IC50 determination).

- Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes.

- Confirm cellular effects via Western blot (phospho-EGFR levels) in cancer cell lines (e.g., A549) .

Q. How should researchers address contradictions in reported solubility and bioactivity data across studies?

- Methodological Answer : Contradictions often arise from variations in salt forms (e.g., dihydrochloride vs. trihydrochloride) or assay conditions. Resolve by:

- Standardizing Protocols : Use consistent buffer systems (e.g., PBS pH 7.4 for solubility tests).

- Cross-Validation : Compare HPLC purity data with biological replicates. For example, if one study reports low bioactivity, re-test the compound alongside a reference inhibitor (e.g., gefitinib) under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.